

Application Notes and Protocols: Methyl Benzo[d]oxazole-4-carboxylate in Drug Discovery

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Compound of Interest

Compound Name: *Methyl benzo[d]oxazole-4-carboxylate*

Cat. No.: *B144901*

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Abstract: The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.^[1] This guide focuses on a key derivative, **Methyl Benzo[d]oxazole-4-carboxylate** (MBOX-4), a versatile building block for the synthesis of novel therapeutic agents. ^[2] Its unique structure allows for facile derivatization, making it an ideal starting point for generating diverse compound libraries for high-throughput screening. This document provides a comprehensive overview of the synthesis of MBOX-4, detailed protocols for its derivatization into screening libraries, and robust methodologies for evaluating their biological activity in key therapeutic areas such as oncology, infectious diseases, and inflammation.^{[3][4]}

Core Scaffold: Synthesis and Characterization

The utility of any scaffold in a drug discovery campaign begins with its efficient and verifiable synthesis. MBOX-4 serves as the foundational starting material, and its purity is paramount for the reliability of subsequent biological data.

Table 1: Physicochemical Properties of **Methyl Benzo[d]oxazole-4-carboxylate**

Property	Value	Reference
IUPAC Name	methyl 1,3-benzoxazole-4-carboxylate	
CAS Number	128156-54-7	[5]
Molecular Formula	C ₉ H ₇ NO ₃	[2]
Molecular Weight	177.16 g/mol	[5]
Appearance	Off-white to pale yellow solid	
Purity	≥98% (recommended for screening)	[5]

Protocol 1: Synthesis of Methyl Benzo[d]oxazole-4-carboxylate

This protocol details a common and effective method for synthesizing the MBOX-4 scaffold via the cyclization of an appropriate precursor.[\[2\]](#) The reaction involves the condensation and subsequent ring closure of methyl 2-amino-3-hydroxybenzoate with an orthoester.

Rationale: This one-pot cyclization is highly efficient. Triethyl orthoformate serves as a source of the C2 carbon of the oxazole ring. The acidic conditions catalyzed by p-toluenesulfonic acid facilitate the dehydration and intramolecular cyclization required to form the fused heterocyclic system.

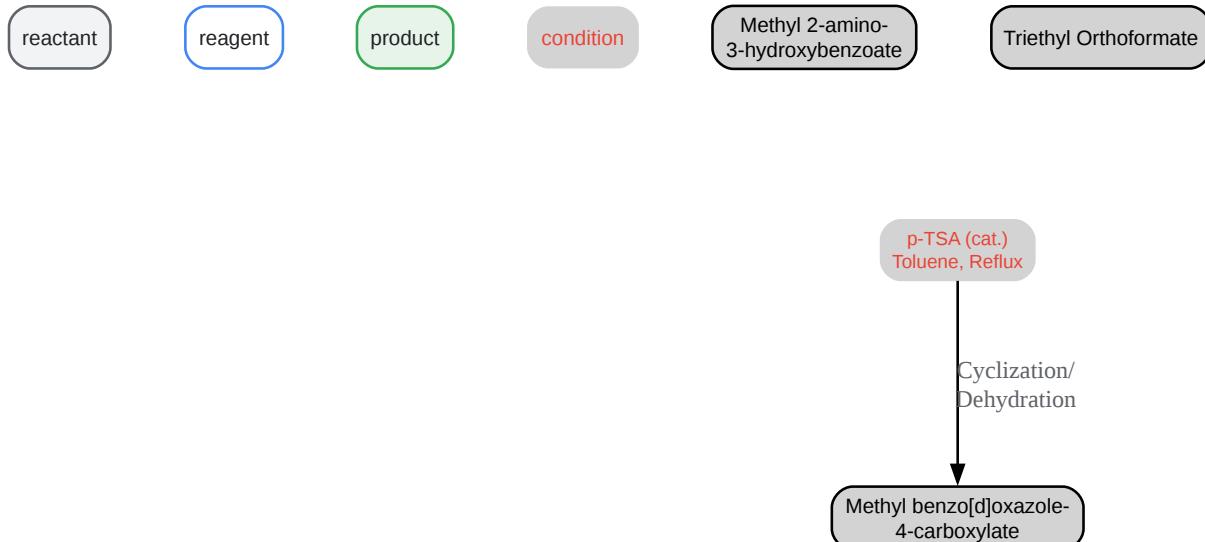
Materials:

- Methyl 2-amino-3-hydroxybenzoate
- Triethyl orthoformate
- p-Toluenesulfonic acid (catalytic amount)
- Toluene, anhydrous
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-amino-3-hydroxybenzoate (1.0 eq), toluene (approx. 0.2 M), and triethyl orthoformate (1.5 eq).
- Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
- Heat the reaction mixture to reflux (approx. 110-120°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate to afford pure **Methyl Benzo[d]oxazole-4-carboxylate**.



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Caption: Synthetic pathway for **Methyl Benzo[d]oxazole-4-carboxylate**.

Protocol 2: Spectroscopic Characterization

Structural confirmation is a self-validating step crucial for downstream applications. NMR and Mass Spectrometry are standard methods for this purpose.[\[2\]](#)

¹H NMR (400 MHz, CDCl₃):

- Rationale: Proton NMR confirms the presence of aromatic protons and the methyl ester group, with chemical shifts and coupling constants indicating their relative positions.
- Expected Peaks:
 - $\delta \sim 8.20$ ppm (s, 1H, H₂-oxazole)
 - $\delta \sim 7.90$ -7.80 ppm (m, 2H, Ar-H)

- $\delta \sim 7.40$ ppm (t, 1H, Ar-H)
- $\delta \sim 4.05$ ppm (s, 3H, -OCH₃)

¹³C NMR (100 MHz, CDCl₃):

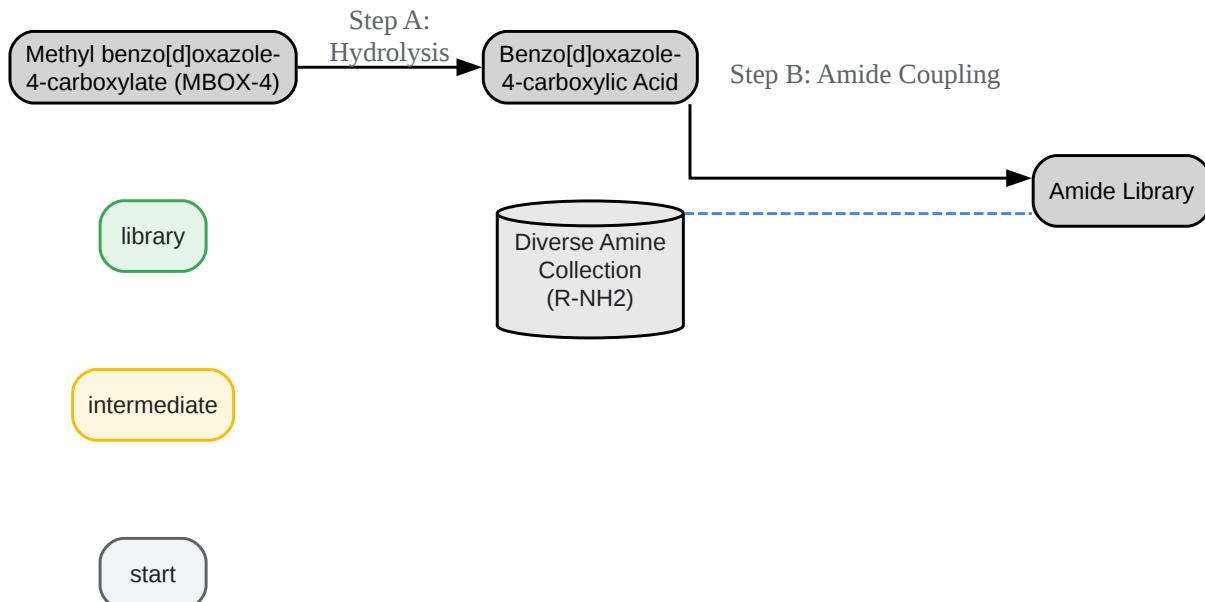
- Rationale: Carbon NMR verifies the carbon skeleton, including the quaternary carbons of the fused ring system and the carbonyl of the ester.
- Expected Peaks: $\delta \sim 165.0$ (C=O), 155.0-140.0 (Ar-C, C=N), 128.0-110.0 (Ar-CH), 52.5 (-OCH₃).

Mass Spectrometry (ESI+):

- Rationale: Provides the exact mass of the molecule, confirming its elemental composition.
- Expected m/z: 178.0499 [M+H]⁺ for C₉H₇NO₃.

Application in Screening Library Generation

The true power of MBOX-4 lies in its utility as a scaffold for creating large, diverse libraries for Structure-Activity Relationship (SAR) studies.^[6] The carboxylate group is an excellent chemical handle for modification, most commonly through amide bond formation.



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Caption: Workflow for generating an amide library from MBOX-4.

Protocol 3: Amide Library Synthesis

This two-step protocol transforms the stable methyl ester into a diverse set of amides.

Step A: Saponification to Benzo[d]oxazole-4-carboxylic Acid

- **Rationale:** The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is the activated species required for amide coupling.
- **Procedure:**
 - Dissolve MBOX-4 (1.0 eq) in a mixture of THF/Methanol (2:1).
 - Add an aqueous solution of Lithium Hydroxide (LiOH, 2.0 eq).

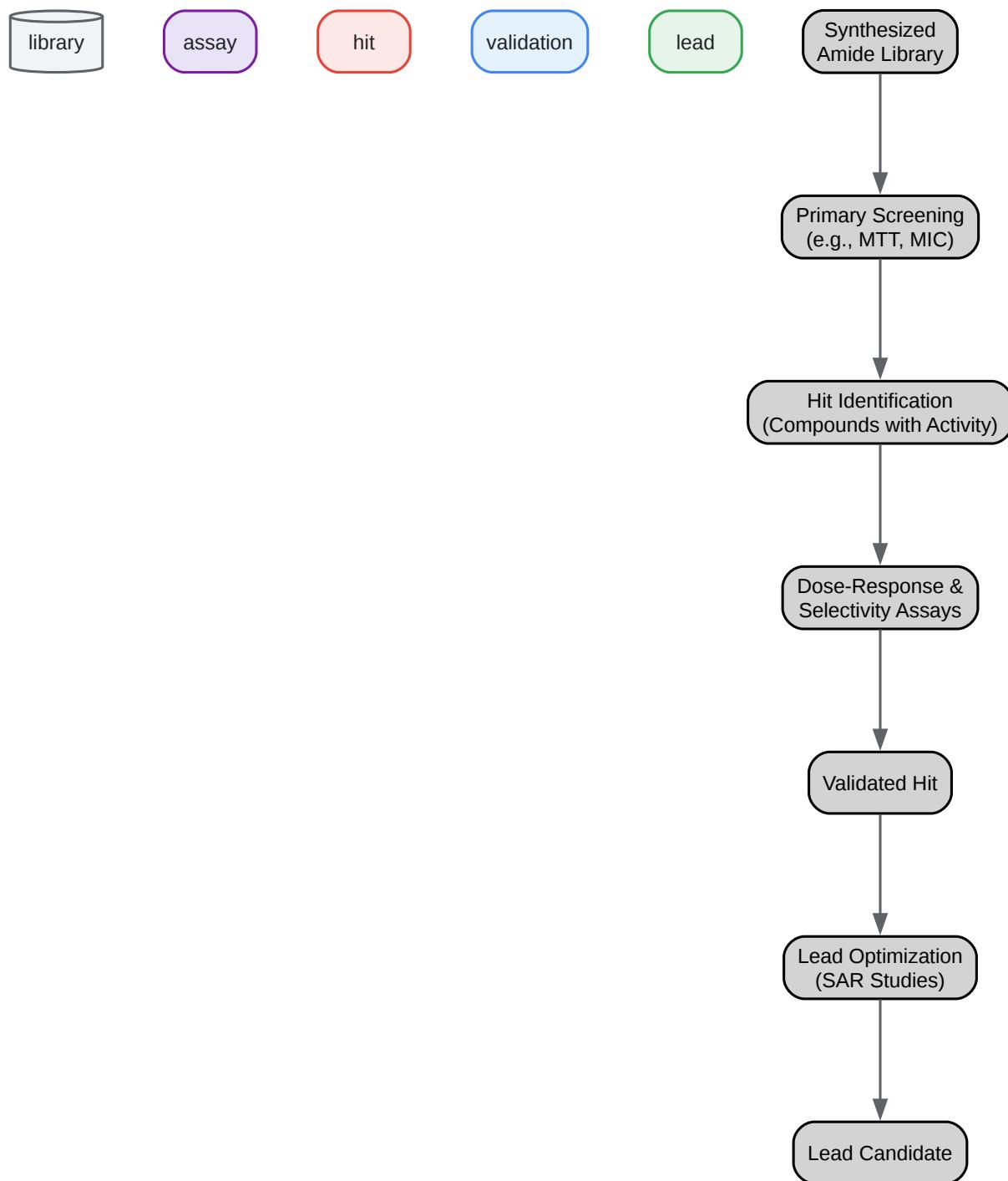
- Stir at room temperature for 2-4 hours, monitoring by TLC until all starting material is consumed.
- Remove the organic solvents under reduced pressure.
- Dilute the aqueous residue with water and acidify to pH ~2-3 with 1N HCl.
- The resulting precipitate is the carboxylic acid. Collect by filtration, wash with cold water, and dry under vacuum.

Step B: Parallel Amide Coupling

- Rationale: Amide coupling is a robust reaction for library synthesis. Reagents like EDC (a water-soluble carbodiimide) and HOBr activate the carboxylic acid to form an active ester, which readily reacts with a primary or secondary amine to form a stable amide bond.
- Procedure (for a single well in a 96-well plate):
 - In a reaction vial, dissolve Benzo[d]oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.
 - Add 1-Hydroxybenzotriazole (HOBr, 1.2 eq) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC, 1.2 eq).
 - Stir for 15 minutes at room temperature to allow for pre-activation.
 - Add the desired amine (1.1 eq) and a base such as Diisopropylethylamine (DIPEA, 2.0 eq).
 - Seal the vial and stir at room temperature for 12-18 hours.
 - Upon completion, the reaction mixture can be subjected to aqueous workup or directly purified by preparative HPLC.

Protocols for Biological Evaluation

Once a library is synthesized, it must be screened to identify "hits" with desired biological activity. The following protocols are foundational assays for evaluating compounds derived from the benzoxazole scaffold.



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Caption: High-level workflow for hit identification and validation.

Anticancer Activity: In Vitro Cytotoxicity Assay

Rationale: Many benzoxazole derivatives exhibit potent anticancer activity.^[7] The MTT assay is a standard colorimetric method for assessing cell viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.

Protocol 4: MTT Cell Viability Assay

- Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the library compounds in culture medium. Remove the old medium from the cells and add 100 μ L of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls. Incubate for 48-72 hours.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Example Data Presentation for Cytotoxicity Screening

Compound ID	Target Cell Line	IC ₅₀ (µM)
MBOX-AMIDE-01	MCF-7	15.2
MBOX-AMIDE-02	MCF-7	>100
MBOX-AMIDE-03	MCF-7	2.5
Doxorubicin (Control)	MCF-7	0.8

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The benzoxazole core is found in many antimicrobial agents.[\[3\]](#)[\[8\]](#) The broth microdilution assay is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol 5: Broth Microdilution MIC Assay

- Inoculum Preparation:** Grow a bacterial culture (e.g., *Staphylococcus aureus* ATCC 29213) to the mid-logarithmic phase. Dilute the culture in Mueller-Hinton Broth (MHB) to a final concentration of 5×10^5 CFU/mL.
- Compound Preparation:** In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB, typically starting from 128 µg/mL down to 0.25 µg/mL.
- Inoculation:** Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
- Incubation:** Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination:** The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Enzyme Inhibition: In Vitro COX-2 Inhibition Assay

Rationale: Certain benzoxazole derivatives are known inhibitors of cyclooxygenase (COX) enzymes, making them promising candidates for anti-inflammatory drugs.[\[9\]](#) Commercially

available kits provide a reliable and high-throughput method for screening potential inhibitors.

Protocol 6: Fluorometric COX-2 Inhibitor Screening

- **Assay Principle:** This assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and then to PGH₂. A fluorometric probe is used to detect PGG₂, and a decrease in fluorescence indicates inhibition of COX-2 activity.
- **Reagent Preparation:** Prepare all reagents (Assay Buffer, Heme, COX-2 enzyme, Arachidonic Acid, Fluorometric Probe) as per the manufacturer's instructions (e.g., from Cayman Chemical, Abcam).
- **Assay Procedure:**
 - To a 96-well plate, add Assay Buffer.
 - Add the test compound (from the MBOX-4 library) or a known inhibitor (e.g., Celecoxib) as a positive control.
 - Add the COX-2 enzyme and incubate for 10 minutes at 37°C.
 - Initiate the reaction by adding Arachidonic Acid and the Fluorometric Probe.
 - Immediately measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 535/587 nm).
- **Data Analysis:** Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound relative to the vehicle control and calculate IC₅₀ values for active compounds.

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